5-methyl-N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
5-methyl-N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole core with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Pyridylmethyl Group: The final step involves the alkylation of the sulfonamide with 2-pyridylmethyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 5-methyl-N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-methyl-N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-methyl-N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole-4-sulfonamide: Lacks the methyl and pyridylmethyl groups, resulting in different chemical properties and applications.
5-methyl-2,1,3-benzoxadiazole:
N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the methyl and pyridylmethyl groups in 5-methyl-N~4~-(2-pyridylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12N4O3S |
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Molecular Weight |
304.33 g/mol |
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H12N4O3S/c1-9-5-6-11-12(17-20-16-11)13(9)21(18,19)15-8-10-4-2-3-7-14-10/h2-7,15H,8H2,1H3 |
InChI Key |
LDBATKWWMAHTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NON=C2C=C1)S(=O)(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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